Phenylacetaldehyde
Overview
Description
Phenylacetaldehyde is an organic compound with the chemical formula C₈H₈O. It is an aldehyde that consists of acetaldehyde bearing a phenyl substituent. This compound is notable for its presence in nature, where it can be biosynthetically derived from the amino acid phenylalanine. This compound is found in various natural sources such as chocolate, buckwheat, flowers, and communication pheromones from various insect orders . It is also recognized for its honey-like, sweet, rose, green, and grassy aroma, making it a valuable component in fragrances and flavors .
Mechanism of Action
Target of Action
Phenylacetaldehyde primarily targets the Primary amine oxidase in organisms like Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolism of amines and the regulation of cell growth and proliferation .
Mode of Action
It is known that this compound interacts with its target enzyme, possibly leading to changes in the enzyme’s activity .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is an important oxidation-related aldehyde and can be formed by diverse thermal reactions during the cooking process . It is also a secondary metabolite produced from the exposure to styrene . This compound is readily oxidized to phenylacetic acid, which is then excreted primarily in the urine in a conjugated form .
Pharmacokinetics
It is known that this compound is readily oxidized to phenylacetic acid . The resulting phenylacetic acid is then excreted primarily in the urine in a conjugated form .
Result of Action
It is known that this compound is an important oxidation-related aldehyde . It is also known to be a major aroma-active compound in cooked pine mushroom .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound is a volatile compound and its concentration can be affected by temperature and other environmental conditions . It is also known to be a floral attractant for numerous species of Lepidoptera, indicating that its action can be influenced by the presence of certain organisms in the environment .
Biochemical Analysis
Biochemical Properties
Phenylacetaldehyde interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of fragrances and polymers . It is also a key player in the biosynthesis of this compound dehydrogenases, which are crucial in styrene-degrading soil bacteria .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been implicated as a reproductive toxicant, neurotoxicant, or carcinogen in vivo or in vitro . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is readily oxidized to phenylacetic acid . This oxidation process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound accumulates in the leaves of tea plants grown under continuous shading . This indicates that the product’s stability, degradation, and long-term effects on cellular function can vary depending on the environmental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of phenylalanine metabolism and is generated by microbiota . It is also involved in the biosynthesis of this compound dehydrogenases .
Preparation Methods
Phenylacetaldehyde can be synthesized through several methods:
Isomerization of Styrene Oxide: This method can be performed in both liquid and gas phases.
Darzens Glycidic Ester Condensation: This involves the condensation of benzaldehyde.
Dehydration of Phenylethan-1,2-diol: This method uses common Lewis acids such as aluminum chloride and iron chloride, or mineral acids like hydrochloric acid and sulfuric acid under microwave irradiation in sub-critical water.
Industrial production methods include:
Phenylethyl Alcohol Oxidation: This method uses copper as a catalyst and air under heating conditions to oxidize phenylethyl alcohol to this compound.
Chemical Reactions Analysis
Phenylacetaldehyde undergoes various chemical reactions:
Oxidation: This compound is readily oxidized to phenylacetic acid.
Reduction: It can be reduced to phenylethanol.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Strecker Degradation: In the presence of amino acids like phenylalanine, this compound can be formed through the Strecker degradation reaction.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are phenylacetic acid and phenylethanol.
Scientific Research Applications
Phenylacetaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylacetaldehyde is similar to other compounds such as:
Acetophenone: Both compounds have a phenyl group, but acetophenone has a ketone functional group instead of an aldehyde.
Phenylglyoxal: This compound is another phenyl aldehyde but with a different structure and reactivity.
This compound is unique due to its specific aroma profile and its role as a metabolite in various organisms. Its ability to participate in diverse chemical reactions and its wide range of applications in different fields further highlight its uniqueness.
Properties
IUPAC Name |
2-phenylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUQWGWMVIHBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021483 | |
Record name | Phenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless oily liquid that polymerizes and becomes thicker on standing; Odor like lilac and hyacinth; mp = 33-34 deg C; [Merck Index] Colorless to yellow liquid; [Acros Organics MSDS], Solid, Colourless to slighty yellow oily liquid; very powerful and penetrating pungent green floral and sweet odour of hyacinth type | |
Record name | Phenylacetaldehyde | |
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Record name | Phenylacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |
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Record name | Phenylacetaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Slightly soluble in water; insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 80% ethanol (in ethanol) | |
Record name | Phenylacetaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.023-1.045 | |
Record name | Phenylacetaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.39 [mmHg] | |
Record name | Phenylacetaldehyde | |
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CAS No. |
122-78-1 | |
Record name | Phenylacetaldehyde | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=122-78-1 | |
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Record name | Phenylacetaldehyde | |
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Record name | Phenylacetaldehyde | |
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Record name | phenylacetaldehyde | |
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Record name | Benzeneacetaldehyde | |
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Record name | Phenylacetaldehyde | |
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Record name | Phenylacetaldehyde | |
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Record name | PHENYLACETALDEHYDE | |
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Record name | Phenylacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
120.5 - 121.5 °C | |
Record name | Phenylacetaldehyde | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02178 | |
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Record name | Phenylacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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